molecular formula C17H16BrCl2NO2 B14716752 p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate CAS No. 22953-53-3

p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate

Cat. No.: B14716752
CAS No.: 22953-53-3
M. Wt: 417.1 g/mol
InChI Key: VSZDJZWCVDOADP-UHFFFAOYSA-N
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Description

p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate: is a chemical compound with the molecular formula C17H16BrCl2NO2 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromobenzoate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate typically involves the esterification of p-bromobenzoic acid with p-(Bis(2-chloroethyl)amino)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions, often in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or alcohols.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to interact with DNA.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: An alkylating agent used in cancer treatment, known for its ability to cross-link DNA.

    Melphalan: Another alkylating agent with similar DNA cross-linking properties.

    Cyclophosphamide: A widely used chemotherapeutic agent that also functions through DNA alkylation.

Uniqueness

p-(Bis(2-chloroethyl)amino)phenyl p-bromobenzoate is unique due to the presence of the p-bromobenzoate group, which may impart distinct chemical and biological properties compared to other alkylating agents. This structural feature could influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

22953-53-3

Molecular Formula

C17H16BrCl2NO2

Molecular Weight

417.1 g/mol

IUPAC Name

[4-[bis(2-chloroethyl)amino]phenyl] 4-bromobenzoate

InChI

InChI=1S/C17H16BrCl2NO2/c18-14-3-1-13(2-4-14)17(22)23-16-7-5-15(6-8-16)21(11-9-19)12-10-20/h1-8H,9-12H2

InChI Key

VSZDJZWCVDOADP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N(CCCl)CCCl)Br

Origin of Product

United States

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